N-{4-[(4-chlorobenzyl)oxy]benzyl}aniline
Description
N-{4-[(4-Chlorobenzyl)oxy]benzyl}aniline is a substituted aniline derivative featuring a benzyl ether linkage with a 4-chlorobenzyl group and an aniline moiety. Its molecular structure includes two aromatic rings connected via an oxygen atom, with the 4-chlorobenzyl group contributing to its lipophilicity and electronic properties.
Properties
IUPAC Name |
N-[[4-[(4-chlorophenyl)methoxy]phenyl]methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO/c21-18-10-6-17(7-11-18)15-23-20-12-8-16(9-13-20)14-22-19-4-2-1-3-5-19/h1-13,22H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRZDSLLLJKBQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Halogen and Alkoxy Groups
4-Chloro-N-(4-propoxybenzyl)aniline (C₁₆H₁₈ClNO)
- Structure : Replaces the benzyloxy group with a propoxy chain.
- Properties : Higher lipophilicity (XLogP3 = 4.9) compared to the target compound, attributed to the longer alkyl chain. Molecular weight = 275.77 .
- Applications : Enhanced membrane permeability makes it suitable for hydrophobic environments in drug delivery.
N-{4-[(4-Fluorobenzyl)oxy]benzyl}-4-(trifluoromethoxy)aniline (C₂₁H₁₇F₄NO₂)
- Structure : Substitutes chlorine with fluorine and adds a trifluoromethoxy group to the aniline ring.
- Properties : Increased electron-withdrawing effects due to fluorine and trifluoromethoxy groups, altering reactivity in electrophilic substitutions. Molecular weight = 391 .
- Applications: Potential use in fluorinated pharmaceuticals for improved metabolic stability.
4-Methoxy-N-(4-methoxybenzyl)aniline
- Structure : Methoxy groups replace chlorine and benzyloxy.
- Properties : Electron-donating methoxy groups increase aromatic ring reactivity. Lower lipophilicity (XLogP3 ~3.5 estimated) compared to chlorinated analogs .
- Applications : Intermediate in synthesizing electron-rich ligands for metal complexes.
Linkage Modifications: Schiff Bases vs. Ethers
N-(4-Chlorobenzylidene)-4-methoxy-aniline
- Structure : Schiff base (C=N linkage) formed from 4-methoxyaniline and 4-chlorobenzaldehyde.
- Properties: Planar structure (dihedral angle = 9.1°) with a C=N bond length of 1.255 Å. Synthesized in 81% yield via ethanol reflux .
- Applications : Coordination chemistry as a ligand for metal ions (e.g., Ni²⁺ in anticancer complexes ).
4-Chloro-N-{4-[3-(4-methoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-benzylidene}-aniline
- Structure : Incorporates an oxadiazole heterocycle.
- Molecular weight = 389.84 .
- Applications : Antimicrobial or enzyme inhibitory activity due to oxadiazole’s bioisosteric properties.
Pharmacological Derivatives
Nickel Complexes with Benzyl Aniline Ligands
- Structure: Example: Ni₂(L)₂Cl₂₂·3H₂O, where L = N,N-bis(pyridin-2-ylmethyl)-4-(4-((pyridin-2-ylmethyl)amino)benzyl)aniline.
- Properties : Demonstrated cytotoxicity against NCI-H460 cells (IC₅₀ = 26.0 μM) via mitochondrial apoptosis .
- Comparison : The target compound’s chlorobenzyl group may similarly enhance DNA intercalation or protein binding.
Compound 73 (N-(2-aminoethyl)-N-benzyloxyphenyl benzamide)
Structural and Functional Analysis
Physicochemical Properties
| Compound | Molecular Weight | XLogP3 | Key Features |
|---|---|---|---|
| N-{4-[(4-Chlorobenzyl)oxy]benzyl}aniline | ~318 (estimated) | ~4.2 | Chlorine enhances lipophilicity |
| 4-Chloro-N-(4-propoxybenzyl)aniline | 275.77 | 4.9 | Propoxy increases hydrophobicity |
| N-{4-[(4-Fluorobenzyl)oxy]benzyl}-4-(trifluoromethoxy)aniline | 391.0 | ~5.1 | Fluorine improves metabolic stability |
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